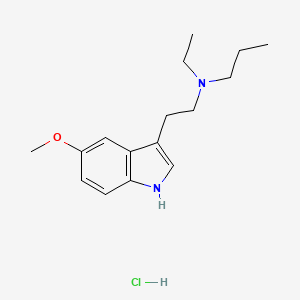
5-methoxy-N-ethyl-N-propyltryptamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)propan-1-amine, monohydrochloride is a compound that belongs to the class of organic compounds known as tryptamines. Tryptamines are a group of monoamine alkaloids that can be derived from the amino acid tryptophan. This compound is structurally characterized by an indole ring substituted at the 3-position by an ethanamine chain. It is known for its psychoactive properties and has been studied for various biological and pharmacological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)propan-1-amine, monohydrochloride involves several steps:
Starting Materials: The synthesis begins with the preparation of 5-methoxyindole, which is then reacted with ethylamine to form the intermediate compound.
Reaction with Propan-1-amine: The intermediate is then reacted with propan-1-amine under controlled conditions to form the final product.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures that the compound meets the required specifications for research and industrial applications.
化学反应分析
Types of Reactions
N-ethyl-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)propan-1-amine, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
科学研究应用
N-ethyl-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)propan-1-amine, monohydrochloride has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various indole derivatives.
Biology: Studied for its effects on neurotransmitter systems and potential therapeutic applications.
Medicine: Investigated for its psychoactive properties and potential use in treating neurological disorders.
Industry: Used in the production of pharmaceuticals and as a research chemical in various industrial applications.
作用机制
The compound exerts its effects primarily through interaction with serotonin receptors in the brain. It acts as an agonist at these receptors, leading to altered neurotransmitter release and modulation of neuronal activity. The molecular targets include serotonin receptors such as 5-HT2A and 5-HT2C, which are involved in regulating mood, perception, and cognition.
相似化合物的比较
Similar Compounds
5-Methoxy-N,N-diisopropyltryptamine: Another tryptamine derivative with similar psychoactive properties.
N-Acetyl-5-methoxytryptamine:
5-Methoxy-N,N-dimethyltryptamine: A potent psychoactive compound with a similar indole structure.
Uniqueness
N-ethyl-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)propan-1-amine, monohydrochloride is unique due to its specific substitution pattern and the presence of the ethyl and propan-1-amine groups. This structural uniqueness contributes to its distinct pharmacological profile and potential therapeutic applications.
属性
分子式 |
C16H25ClN2O |
|---|---|
分子量 |
296.83 g/mol |
IUPAC 名称 |
N-ethyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C16H24N2O.ClH/c1-4-9-18(5-2)10-8-13-12-17-16-7-6-14(19-3)11-15(13)16;/h6-7,11-12,17H,4-5,8-10H2,1-3H3;1H |
InChI 键 |
IJDVKJFHRZCADY-UHFFFAOYSA-N |
规范 SMILES |
CCCN(CC)CCC1=CNC2=C1C=C(C=C2)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















